1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole

Catalog No.
S2964254
CAS No.
325694-66-4
M.F
C14H11N3O5S
M. Wt
333.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]i...

CAS Number

325694-66-4

Product Name

1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonylbenzimidazole

Molecular Formula

C14H11N3O5S

Molecular Weight

333.32

InChI

InChI=1S/C14H11N3O5S/c1-22-14-7-6-10(8-13(14)17(18)19)23(20,21)16-9-15-11-4-2-3-5-12(11)16/h2-9H,1H3

InChI Key

JGMFITXFGFCFAO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-]

solubility

not available

It’s possible that this compound is being used in various fields such as biosensors , drug discovery , and the synthesis of natural products , but without specific information, it’s difficult to provide a comprehensive analysis as you requested.

It’s possible that this compound is being used in various fields such as biosensors , drug discovery, and the synthesis of natural products, but without specific information, it’s difficult to provide a comprehensive analysis as you requested.

1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole is a complex organic compound characterized by a benzimidazole core that is substituted with a sulfonyl group linked to a 4-methoxy-3-nitrophenyl moiety. This structure contributes to its unique chemical properties and potential biological activities. The compound has the molecular formula C15H14N3O5SC_{15}H_{14}N_{3}O_{5}S and a molecular weight of approximately 350.35 g/mol .

There is no scientific research available on the mechanism of action of this compound.

  • The nitro group can be a potential hazard, as nitroaromatic compounds can be explosive under certain conditions [].
  • The compound might have irritant or corrosive properties due to the presence of the sulfonyl group.
, including:

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Substitution: The methoxy group may be replaced with other functional groups through nucleophilic aromatic substitution reactions.
  • Cyclization: The benzimidazole ring can participate in cyclization reactions to form more complex fused ring systems.

Common reagents and conditions for these reactions include:

  • Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
  • Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
  • Cyclization: Acidic conditions, such as hydrochloric acid (HCl).

The biological activity of 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole is primarily investigated in the context of medicinal chemistry. It has shown potential as an enzyme inhibitor, particularly targeting specific protein interactions due to its ability to bind effectively to active sites on enzymes. The sulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions with amino acid residues in target proteins .

The synthesis of 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole typically involves a multi-step process:

  • Nitration of 4-Methoxyaniline: This step produces 4-methoxy-3-nitroaniline.
  • Sulfonylation: The intermediate is treated with sulfonyl chloride to yield 4-methoxy-3-nitrophenyl sulfone.
  • Cyclization: Finally, the benzimidazole ring is formed through a cyclization reaction involving o-phenylenediamine under acidic conditions.

Industrial production may optimize these steps for large-scale operations, employing continuous flow reactors and purification techniques such as recrystallization and chromatography .

1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole finds applications in various fields:

  • Medicinal Chemistry: It serves as a pharmacophore in drug development, especially for enzyme inhibitors.
  • Materials Science: Its structural features make it suitable for organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Biological Studies: The compound is utilized as a probe in biochemical assays to investigate enzyme activity and protein interactions.

Studies on the interactions of 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole with biological targets reveal its potential role as an inhibitor of specific enzymes. Its mechanism of action typically involves binding to the active site of enzymes, thus blocking substrate access. This interaction is influenced by the compound's unique structural characteristics, which enhance its binding affinity and specificity .

Several compounds share structural similarities with 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole. Key examples include:

Compound NameStructural Features
1-((4-methoxy-3-nitrophenyl)sulfonyl)indolineIndoline core instead of benzimidazole
1-((4-methoxy-3-nitrophenyl)sulfonyl)-D-prolineProline moiety adds different steric properties
4-Methoxy-3-nitrophenyl methyl sulfoneLacks the benzimidazole structure

Uniqueness

The uniqueness of 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole lies in its benzimidazole core, which imparts distinct electronic properties and reactivity compared to other similar compounds. This structural feature enhances its stability and makes it particularly valuable in applications requiring specific electronic characteristics.

XLogP3

2.5

Dates

Last modified: 08-17-2023

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